4-Nitrophenyl-beta-D-glucuronic acid, sodium salt
CAS No.:
Cat. No.: VC16524705
Molecular Formula: C12H13NNaO9
Molecular Weight: 338.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13NNaO9 |
|---|---|
| Molecular Weight | 338.22 g/mol |
| Standard InChI | InChI=1S/C12H13NO9.Na/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-3-1-5(2-4-6)13(19)20;/h1-4,7-10,12,14-16H,(H,17,18);/t7-,8-,9+,10-,12+;/m0./s1 |
| Standard InChI Key | TYPCHILOPWVGQJ-BLKPXHQLSA-N |
| Isomeric SMILES | C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O.[Na] |
| Canonical SMILES | C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)O)O)O)O.[Na] |
Introduction
Chemical Composition and Structural Characteristics
Molecular Architecture
4-Nitrophenyl-beta-D-glucuronic acid, sodium salt possesses the molecular formula C₁₂H₁₃NNaO₉ (or C₁₂H₁₄NNaO₉ in certain hydration states) . Its structure comprises a beta-D-glucuronic acid unit linked via a glycosidic bond to a 4-nitrophenyl group, with the sodium ion stabilizing the carboxylate moiety. This configuration enhances water solubility, critical for its biochemical utility.
Table 1: Physicochemical Properties
Discrepancies in reported molecular weights (338.22 vs. 339.23 g/mol) likely stem from variations in hydration states or counterion accounting . The compound’s hygroscopicity necessitates stringent storage protocols to prevent decomposition .
Spectroscopic and Chromatographic Profiles
The compound exhibits a UV-Vis absorption peak at 302 nm for the 4-nitrophenyl group, shifting to 402–410 nm upon enzymatic hydrolysis to 4-nitrophenol . High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) analyses confirm purity ≥98%, with TLC Rf values dependent on solvent systems .
Synthesis and Production
Synthetic Pathways
The synthesis involves a multi-step process:
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Acetylation of D-glucose: Protection of hydroxyl groups via acetic anhydride.
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Condensation with p-nitrophenol: Formation of the glycosidic bond under acidic or basic catalysis.
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Deprotection and salt formation: Removal of acetyl groups and neutralization with sodium hydroxide .
Optimization of reaction conditions (e.g., temperature, catalyst concentration) improves yields, which typically range from 60% to 75%.
Industrial-Scale Manufacturing
Large-scale production employs continuous flow reactors to enhance reproducibility. Post-synthesis purification via recrystallization or column chromatography ensures compliance with pharmacopeial standards .
Biochemical Mechanisms and Enzyme Interactions
Glucuronidation in Drug Metabolism
As a substrate for UDP-glucuronosyltransferases (UGTs), this compound facilitates the conjugation of glucuronic acid to xenobiotics, increasing their hydrophilicity for renal excretion. For example, UGT1A1-mediated glucuronidation of bilirubin parallels its role in drug detoxification, making it a surrogate for hepatic function studies .
Beta-Glucuronidase Assays
In diagnostic settings, the compound is hydrolyzed by beta-glucuronidase (GUS), releasing 4-nitrophenol quantifiable at 405 nm (ε = 18,300 M⁻¹cm⁻¹) . This reaction underpins assays for:
Applications in Pharmaceutical and Diagnostic Research
Drug Development
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Enzyme kinetics: Determines Km and Vmax of UGT isoforms for drug candidate profiling.
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Toxicity screening: Identifies compounds requiring glucuronidation for detoxification.
Diagnostic Tools
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Liver function tests: Impaired glucuronidation correlates with hepatic dysfunction .
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Beta-glucuronidase inhibitors: Screens for agents reducing enzyme activity in inflammatory diseases .
Industrial and Environmental Utilization
Environmental Bioremediation
Assesses microbial degradation of glucuronide-conjugated pollutants in soil and water, guiding bioremediation strategies .
Analytical Methodologies and Quality Control
Spectrophotometric Quantification
Hydrolysis kinetics monitored at 405 nm (4-nitrophenol release) using microplate readers, enabling high-throughput screening .
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